N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
Overview
Description
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide is a complex organic compound with the molecular formula C18H24N4O4. It is characterized by the presence of a pyrrolidinyl group, a piperidine ring, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with pyrrolidine-2,5-dione to form an intermediate, which is then reacted with piperidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with unique optical and electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
Uniqueness
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-26-14-7-5-13(6-8-14)22-16(23)10-15(18(22)25)20-21-17(24)12-4-3-9-19-11-12/h5-8,12,15,19-20H,2-4,9-11H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWEZGFPDSZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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